molecular formula C16H18N4O2 B1241571 [3H]azietomidate

[3H]azietomidate

Cat. No.: B1241571
M. Wt: 298.34 g/mol
InChI Key: DUOHNSBKYJHAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3H]Azietomidate is a photoreactive analog of the potent general anesthetic etomidate, specifically designed for photoaffinity labeling studies to identify and characterize anesthetic binding sites on ligand-gated ion channels . This radiolabeled compound retains the high pharmacological potency and stereoselectivity of its parent drug, R(+)-etomidate, making it an essential tool for probing the molecular mechanisms of anesthetic action . Its primary research application is the identification of etomidate binding domains in key neurotransmitter-gated ion channels, most notably the γ-aminobutyric acid type A (GABA A ) receptor and the nicotinic acetylcholine receptor (nAChR) . In pioneering studies on GABA A receptors, this compound photolabeled amino acids α1Met-236 in the M1 helix and β3Met-286 in the M3 helix, directly identifying for the first time an anesthetic binding pocket at the β-α subunit interface within the transmembrane domain . This binding site is critical for receptor modulation, and this compound photolabeling has demonstrated that other anesthetic classes, including propofol, barbiturates, and isoflurane, can interact with this site . In nAChRs, this compound acts as a noncompetitive antagonist, binding with higher affinity to the desensitized state than the resting state . Research using this compound has revealed multiple binding sites within the nAChR, including locations within the ion channel lumen (e.g., αGlu-262 and δGln-276) and within the acetylcholine binding sites at the α-γ interface (e.g., αTyr-93, αTyr-190, and αTyr-198) . Time-resolved photolabeling studies have further shown that these binding sites are accessible in both the open and desensitized states of the receptor, providing dynamic insights into state-dependent drug interactions . The value of this compound extends beyond simple binding site identification; it enables researchers to investigate allosteric modulation, state-dependent binding kinetics, and the fundamental principles of general anesthetic action on a central nervous system molecular target. Upon photoactivation, it forms a covalent bond with amino acids in its immediate binding environment, allowing for irreversible modification and subsequent precise mapping of the binding pocket . This product is intended for research purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-(3-methyldiazirin-3-yl)ethyl 3-(1-phenylethyl)imidazole-4-carboxylate

InChI

InChI=1S/C16H18N4O2/c1-12(13-6-4-3-5-7-13)20-11-17-10-14(20)15(21)22-9-8-16(2)18-19-16/h3-7,10-12H,8-9H2,1-2H3

InChI Key

DUOHNSBKYJHAMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C

Synonyms

2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate
azietomidate

Origin of Product

United States

Preparation Methods

Ketal Formation and Stereoselective Reduction

  • Step 1 : Conversion of 8 into the 20-ketal derivative 9 under mild conditions to protect the ketone group.

  • Step 2 : Stereoselective reduction of the Δ4 double bond using lithium in liquid ammonia, yielding the 5α-isomer 10 . This step ensures the correct stereochemistry critical for biological activity.

Hydroxy Group Inversion and Acylation

  • Step 3 : Oxidation of the 11α-hydroxyl group in 10 with pyridinium dichromate to form 3,11-diketone 11 .

  • Step 4 : Regioselective reduction of the 3-keto group in 11 with Selectride-K, producing the 3α-alcohol 12 . Subsequent silylation with dimethyl-tert-butylsilyl chloride protects the hydroxyl group, yielding 13 .

  • Step 5 : Reduction of the 11-keto group in 13 with lithium aluminium hydride to form the 11β-alcohol, followed by acylation with pentafluorobenzoyl chloride to generate ester 14 .

Deprotection and Azidation

  • Step 6 : Acidic methanolysis removes silyl and ketal protecting groups, yielding intermediate 15 .

  • Step 7 : Substitution of the para-fluorine in the pentafluorobenzoate group using tetra-n-butylammonium azide and TMS azide, producing azietomidate (6) .

Tritiation of Azietomidate

Strategy for Radiolabeling

Introducing tritium into azietomidate posed challenges due to the need for high specific radioactivity while preserving stereochemistry. The solution involved saturation of a double bond with tritium gas, incorporating two tritium atoms per molecule.

Synthesis of Tritiated Intermediate

  • Step 1 : Treatment of intermediate 15a with TMS iodide and hexamethyldisilazane formed an enol silyl ether.

  • Step 2 : Addition of phenylselenyl chloride created selenide 16 , which was oxidized to selenoxide 17 and eliminated to yield α,β-unsaturated ketone 18 .

  • Step 3 : Catalytic hydrogenation of 18 with tritium gas over palladium saturated the double bond, forming 15 with a 17β-acetyl group. Subsequent azidation by Vitrax Co. yielded this compound with a specific radioactivity of 45 Ci/mmol .

Purification and Analytical Validation

Affinity Chromatography

Purified GABA_A receptors, solubilized in n-dodecyl-β-D-maltopyranoside, were subjected to anti-FLAG M2 affinity chromatography. Elution with FLAG peptide yielded receptors with ~90% purity, as confirmed by SDS-PAGE and [3H]muscimol binding assays.

Photoincorporation Efficiency

Analytical-scale photolabeling with this compound (0.7–1 μM) demonstrated concentration-dependent incorporation into GABA_A receptor subunits. SDS-PAGE and liquid scintillation counting revealed preferential labeling of β3 subunits over α1 (Table 1).

Table 1: Photoincorporation Efficiency of this compound in GABA_A Receptor Subunits

SubunitIncorporation (pmol/pmol receptor)Inhibition by Etomidate (IC₅₀)
β30.85 ± 0.1030 μM
α10.15 ± 0.03>100 μM

Edman Degradation and LC-MS/MS

Proteolytic digestion of labeled β3 subunits with endoproteinase Lys-C, followed by reversed-phase HPLC, isolated photolabeled peptides. Edman sequencing identified βMet-286 as the primary labeling site, with propofol (150 μM) inhibiting incorporation by 60–75%. LC-MS/MS corroborated these findings, detecting a mass shift consistent with azietomidate adducts at βMet-286.

Challenges and Optimization

Stereochemical Considerations

The 5α-reduction in Step 2 (Scheme 1) was critical for biological activity. Use of lithium in liquid ammonia ensured >95% stereoselectivity, avoiding the 5β-isomer, which lacks GABA_A receptor binding.

Tritium Loss Mitigation

Storage of this compound in methanol at −80°C minimized radiolytic decomposition, with <5% degradation over six months.

Applications in Anesthetic Binding Studies

This compound has been pivotal in identifying transmembrane binding pockets in GABA_A receptors. Key findings include:

  • Binding Site Localization : Photolabeling of βMet-286 within the βM3 helix, situated at the β-α subunit interface, confirmed a water-filled pocket ~50 Å below the GABA binding site.

  • Allosteric Modulation : Enhancement of this compound incorporation by neurosteroids (e.g., alfaxalone) indicated allosteric interactions between distinct anesthetic and steroid sites .

Chemical Reactions Analysis

Photolabeling Reactions

[3H]Azietomidate undergoes UV-induced covalent binding to target proteins, enabling site-specific labeling:

  • Photoactivation : UV light (365 nm) triggers the diazirine moiety to generate a carbene intermediate, forming irreversible covalent bonds with neighboring amino acids .

  • State-Dependent Binding :

    • Open-State nAChRs : Binds to ion channel residues (αGlu-262, βAsp-268, δGln-276) and δM1 (δCys-236) with a bimolecular association rate constant k+=5×105M1s1k_+=5\times 10^5\,\text{M}^{-1}\text{s}^{-1} .

    • Desensitized-State nAChRs : Labels cytoplasmic domains (αGlu-390, αCys-412) at half the efficiency of open-state binding .

Kinetic and Thermodynamic Parameters

ParameterValueConditionsSource
Association rate (k+k_+)5×105M1s15\times 10^5\,\text{M}^{-1}\text{s}^{-1}Torpedo nAChRs, open state
Dissociation rate (kk_-)<3s1<3\,\text{s}^{-1}Torpedo nAChRs, open state
IC₅₀ for nAChR inhibition6±2μM6\pm 2\,\mu \text{M}Electrophysiology (300 μM ACh)
Propofol inhibition efficiency60–75% reduction in labelingGABAₐR αM1/βM3 residues

Competitive Binding and Modulation

  • General Anesthetics : Propofol, pentobarbital, and isoflurane inhibit this compound photolabeling at GABAₐRs (IC₅₀ = 30 μM for (−)-mephobarbital) .

  • Steroid Interactions : Neurosteroids enhance this compound photolabeling at GABAₐRs, indicating allosteric modulation .

  • Agonist Dependence : GABA increases photolabeling efficiency by ~50% in purified GABAₐRs .

Irreversible Functional Effects

  • Persistent Desensitization : Photoactivation of this compound in GABAₐRs reduces maximal GABA-activated currents by ~90%, mimicking permanent desensitization .

  • Cooperative Binding : Sequential modification of multiple etomidate sites per receptor enhances positive cooperativity .

Key Structural Insights

  • nAChR Binding Pockets : Identified sites include the extracellular ion channel lumen (M2-20), δ subunit helix bundle (δM1), and cytoplasmic MA/M4 helices .

  • GABAₐR Targets : Labels αMet-236 (αM1) and βMet-286 (βM3), critical for etomidate’s anesthetic action .

This synthesis integrates mechanistic, kinetic, and structural data to delineate the chemical behavior of this compound across protein targets. For further details, consult primary sources cited herein.

Scientific Research Applications

Azi-etomidate is widely used in scientific research due to its ability to photo-label and identify binding sites on gamma-aminobutyric acid type A receptors. This makes it a valuable tool for studying the mechanisms of action of general anesthetics. Additionally, azi-etomidate has been used to investigate the effects of anesthetic photo-modification on receptor function, providing insights into the molecular interactions and pathways involved in anesthesia .

Mechanism of Action

Azi-etomidate exerts its effects by binding to gamma-aminobutyric acid type A receptors, which are the major inhibitory neurotransmitter system in the brain. Upon binding, azi-etomidate enhances the activation of these receptors at low gamma-aminobutyric acid concentrations and prolongs their deactivation. This results in increased chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neuronal activity .

Q & A

Q. What advanced techniques complement this compound photolabeling for binding site characterization?

  • Methodological Answer :
  • Cryo-Electron Microscopy : Resolve azietomidate-bound receptor structures at near-atomic resolution to contextualize labeled residues .
  • Fluorescence Quenching : Use environment-sensitive probes (e.g., Tryptophan mutants) to map azietomidate’s proximity to specific helices .

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